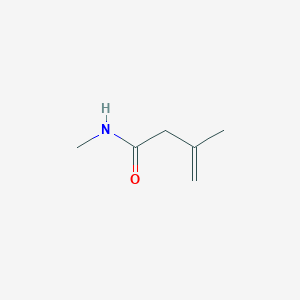
N,3-Dimethylbut-3-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,3-Dimethylbut-3-enamide is an organic compound with the molecular formula C6H11NO. It is a member of the enamide family, characterized by the presence of a double bond conjugated with an amide group. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N,3-Dimethylbut-3-enamide can be synthesized through various methods. One common approach involves the oxidative desaturation of amides. For instance, an Fe-assisted regioselective oxidative desaturation of amides can be employed to produce enamides, including this compound . Another method involves the direct N-dehydrogenation of amides using a combination of lithium hexamethyldisilazide (LiHMDS) and triflic anhydride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidative desaturation processes. These methods are optimized for high yield and purity, often utilizing transition metal catalysts and controlled reaction conditions to ensure efficient conversion of starting materials to the desired enamide product.
Análisis De Reacciones Químicas
Types of Reactions: N,3-Dimethylbut-3-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated amides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the double bond or the amide nitrogen.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., Br2) and nucleophiles (e.g., NH3) are employed under various conditions.
Major Products:
Oxidation: Produces oxides and hydroxylated derivatives.
Reduction: Yields saturated amides.
Substitution: Forms halogenated or aminated derivatives.
Aplicaciones Científicas De Investigación
N,3-Dimethylbut-3-enamide has diverse applications in scientific research:
Chemistry: It serves as a versatile synthon in organic synthesis, enabling the construction of complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of N,3-Dimethylbut-3-enamide involves its interaction with molecular targets such as enzymes and receptors. The double bond in the enamide structure allows for conjugation with active sites, facilitating binding and subsequent biochemical reactions. The compound can act as an inhibitor or modulator of enzymatic activity, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
- Butenamide, N,N-dimethyl-
- (Z)-3-((2-hydroxypropyl)amino)-N,N-dimethylbut-2-enamide
Comparison: N,3-Dimethylbut-3-enamide is unique due to its specific structural configuration, which imparts distinct reactivity and binding properties. Compared to similar compounds, it exhibits enhanced stability and selectivity in biochemical assays, making it a valuable tool in research and industrial applications .
Propiedades
Número CAS |
63364-69-2 |
|---|---|
Fórmula molecular |
C6H11NO |
Peso molecular |
113.16 g/mol |
Nombre IUPAC |
N,3-dimethylbut-3-enamide |
InChI |
InChI=1S/C6H11NO/c1-5(2)4-6(8)7-3/h1,4H2,2-3H3,(H,7,8) |
Clave InChI |
SIMHRQGBZOQZTQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)CC(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Trimethyl{1-[(trimethylsilyl)oxy]prop-1-en-1-yl}silane](/img/structure/B14510718.png)

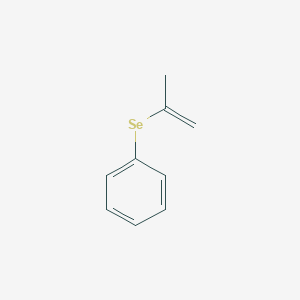
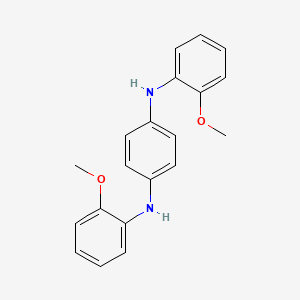

![1,3-Diphenyl-1H-furo[3,2-c]pyrazole-5-carbaldehyde](/img/structure/B14510737.png)
![4-{[(3-Fluoro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}heptanoic acid](/img/structure/B14510738.png)
![Diethyl 3-oxobicyclo[3.1.0]hex-1-ene-6,6-dicarboxylate](/img/structure/B14510739.png)


![2-[2-[[2-(Carboxymethylamino)-5-chlorophenyl]disulfanyl]-4-chloroanilino]acetic acid](/img/structure/B14510750.png)
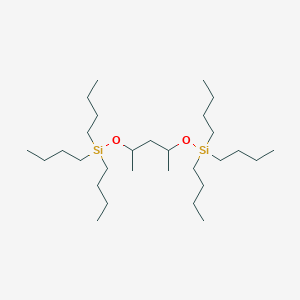
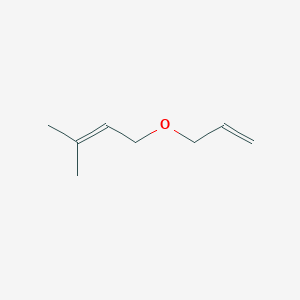
![7,10-Dichloro-2-methylbenzo[H]quinoline](/img/structure/B14510771.png)
